2-Isothiocyanato-3-methylbut-1-ene
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Overview
Description
2-Isothiocyanato-3-methylbut-1-ene is an organic compound with the molecular formula C6H9NS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methylbut-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-methylbut-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-1-ene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as mixing, reaction under controlled temperature and pressure, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isothiocyanato-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methylbut-1-ene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The interaction with these molecular targets can lead to various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Isothiocyanato-1-butene
- 3-Isothiocyanato-1-propene
- 4-Isothiocyanato-1-butene
Comparison
Compared to its similar compounds, 2-Isothiocyanato-3-methylbut-1-ene is unique due to the presence of a methyl group at the 3-position. This structural difference can influence its reactivity and biological activity, making it a distinct compound with specific applications.
Properties
CAS No. |
114246-07-0 |
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Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-isothiocyanato-3-methylbut-1-ene |
InChI |
InChI=1S/C6H9NS/c1-5(2)6(3)7-4-8/h5H,3H2,1-2H3 |
InChI Key |
OZELGYGJTDZYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)N=C=S |
Origin of Product |
United States |
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